![molecular formula C4H4F6N2O B1193911 N-Nitrosobis(2,2,2-trifluoroethyl)amine CAS No. 625-89-8](/img/structure/B1193911.png)
N-Nitrosobis(2,2,2-trifluoroethyl)amine
Overview
Description
N-Nitrosobis(2,2,2-trifluoroethyl)amine, also known as hexafluoro-diethylnitrosamine, is a derivative of diethylnitrosamine. This compound is characterized by the presence of trifluoromethyl groups, which significantly alter its chemical properties compared to its parent compound. It is primarily studied for its potential biological effects and its unique chemical behavior due to the presence of fluorine atoms.
Preparation Methods
N-Nitrosobis(2,2,2-trifluoroethyl)amine is synthesized as a derivative of diethylnitrosamineThis modification is achieved by blocking the terminal carbon atoms to prevent metabolic oxidation at these sites . The specific reaction conditions and industrial production methods are not extensively documented, but the synthesis typically involves the use of fluorinating agents and controlled reaction environments to ensure the stability of the trifluoromethyl groups.
Chemical Reactions Analysis
N-Nitrosobis(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the nitroso group, which can be replaced under specific conditions.
Reduction: Reduction reactions can occur, leading to the formation of amines and other reduced products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Biological Inactivity
N-Nitrosobis(2,2,2-trifluoroethyl)amine has been shown to be biologically inactive in terms of carcinogenicity and mutagenicity. A study conducted on Sprague-Dawley and Fischer 344 rats demonstrated that chronic oral administration of this compound did not induce tumors, contrasting sharply with other nitrosamines like diethylnitrosamine, which are known carcinogens . The study indicated that the substitution of fluorine at the beta-position inhibits the necessary metabolic oxidation for carcinogenesis and mutagenesis .
Binding Affinity to Cytochrome P-450
Research has highlighted the compound's binding affinity to cytochrome P-450 enzymes. In comparative studies with other nitrosamines, this compound exhibited a higher binding affinity to cytochrome P-450 than its biologically active counterparts . This characteristic was assessed using spectroscopic measurements and nuclear magnetic resonance (NMR) spectroscopy, revealing that the compound could be rapidly deprotonated at the alpha-carbon position in specific conditions .
QSAR Studies
Quantitative structure-activity relationship studies have been utilized to predict the acute oral toxicity of N-nitroso compounds, including this compound. A significant study employed molecular descriptors and machine learning techniques to establish predictive models for toxicity based on structural characteristics. The findings indicated that factors such as polarizability and ionization potential are critical in determining the toxicity of these compounds . The developed models provide insights into the mechanisms of toxicity and could assist in preliminary assessments of N-nitroso compounds' effects on mammals.
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of N-Nitrosobis(2,2,2-trifluoroethyl)amine involves its interaction with biological molecules. The presence of trifluoromethyl groups alters its metabolic pathway, preventing the typical α-oxidation seen in other nitrosamines. This inhibition is due to the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the compound and prevents its activation into reactive intermediates . The molecular targets and pathways involved are primarily related to its interaction with enzymes responsible for metabolic oxidation.
Comparison with Similar Compounds
N-Nitrosobis(2,2,2-trifluoroethyl)amine is unique due to the presence of trifluoromethyl groups, which significantly alter its chemical and biological properties. Similar compounds include:
Diethylnitrosamine: The parent compound, which is highly carcinogenic and undergoes metabolic activation through α-oxidation.
N-Nitrosodimethylamine: Another nitrosamine with different alkyl groups, known for its carcinogenic properties.
N-Nitrosomorpholine: A cyclic nitrosamine with different chemical behavior and biological effects.
The uniqueness of this compound lies in its resistance to metabolic activation due to the presence of fluorine atoms, making it a valuable compound for studying the effects of fluorine substitution on nitrosamines .
Biological Activity
N-Nitrosobis(2,2,2-trifluoroethyl)amine (NDEA-F6) is a fluorinated nitrosamine derivative, recognized for its unique chemical properties and biological effects. This compound has garnered attention in toxicological studies due to its potential implications in carcinogenicity and mutagenicity, particularly when compared to its parent compound, diethylnitrosamine (DEN).
Chemical Structure and Properties
NDEA-F6 is characterized by the presence of two trifluoromethyl groups attached to the ethyl moieties, which significantly influence its chemical reactivity and biological activity. The molecular formula is , and it is classified under the broader category of N-nitroso compounds (NNCs).
The biological activity of NDEA-F6 is primarily determined by its metabolic stability and interaction with biological macromolecules. Key findings indicate:
- Metabolic Inactivation : The trifluoromethyl substitutions inhibit the typical α-oxidation pathway that is crucial for the activation of many nitrosamines into their carcinogenic forms. Studies have shown that NDEA-F6 does not undergo significant metabolic activation, rendering it biologically inactive in terms of carcinogenicity and mutagenicity .
- Binding Affinity : Research has demonstrated that NDEA-F6 exhibits a higher binding affinity to cytochrome P-450 enzymes compared to other biologically active nitrosamines. This suggests a unique interaction profile that may influence its metabolic fate .
Carcinogenicity and Mutagenicity
- In Vivo Studies : In animal models, particularly rats, NDEA-F6 has been shown to be non-genotoxic. Unlike DEN, which is highly carcinogenic, the fluorinated variant does not induce tumors when administered at similar doses .
- Mechanistic Insights : The lack of α-oxidation due to the fluorine substitution means that NDEA-F6 does not produce reactive intermediates that are typically responsible for DNA damage and subsequent carcinogenesis .
Quantitative Structure-Activity Relationship (QSAR)
Recent QSAR studies involving various N-nitroso compounds have indicated that structural modifications significantly affect toxicity profiles. For instance:
- Descriptors Influencing Toxicity : Key molecular descriptors such as polarizability and ionization potential were identified as critical factors in predicting acute oral toxicity among NNCs. The absence of reactive functional groups in NDEA-F6 contributes to its low toxicity .
Case Studies
- Study on Fluoro-substituted Nitrosamines : A comparative study investigated several fluoro-substituted nitrosamines, including NDEA-F6. It was concluded that these compounds exhibit markedly different biological activities compared to their non-fluorinated counterparts due to modifications in their metabolic pathways .
- Binding Studies : Binding affinity experiments using spectroscopic methods revealed that while NDEA-F6 binds effectively to cytochrome P-450, it does not lead to significant metabolic conversion into toxic metabolites .
Comparative Analysis with Similar Compounds
Compound | Carcinogenicity | Metabolic Activation | Binding Affinity to Cytochrome P-450 |
---|---|---|---|
Diethylnitrosamine (DEN) | High | Active | Moderate |
N-Nitrosodimethylamine | High | Active | High |
This compound | Non-genotoxic | Inactive | High |
Properties
IUPAC Name |
N,N-bis(2,2,2-trifluoroethyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6N2O/c5-3(6,7)1-12(11-13)2-4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEXLPFBTMPXCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N(CC(F)(F)F)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021023 | |
Record name | N-Nitrosobis(2,2,2-trifluoroethyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-89-8 | |
Record name | 2,2,2-Trifluoro-N-nitroso-N-(2,2,2-trifluoroethyl)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosobis(2,2,2-trifluoroethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosobis(2,2,2-trifluoroethyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | nitrosobis(2,2,2-trifluoroethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine substitution in N-Nitrosobis(2,2,2-trifluoroethyl)amine (6-F-DEN) affect its carcinogenicity compared to diethylnitrosamine (DEN)?
A1: The research indicates that substituting fluorine atoms for the terminal hydrogens in DEN to create 6-F-DEN significantly alters its carcinogenic properties. [] Chronic oral administration of 6-F-DEN to Sprague-Dawley and Fischer 344 rats did not lead to tumor development. [] This contrasts sharply with DEN, where even significantly lower doses have been shown to be carcinogenic. [] The study suggests that the fluorine substitution in 6-F-DEN inhibits the alpha-oxidation process, a crucial step believed to be necessary for the carcinogenicity and mutagenicity of dialkylnitrosamines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.